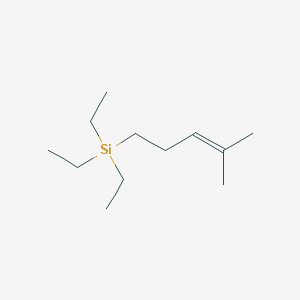
Silane, triethyl(4-methyl-3-pentenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, triethyl(4-methyl-3-pentenyl)-: is an organosilicon compound with the molecular formula C12H26Si . This compound is characterized by the presence of a silicon atom bonded to three ethyl groups and a 4-methyl-3-pentenyl group. Organosilicon compounds like this one are widely used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethyl(4-methyl-3-pentenyl)- typically involves the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. Common catalysts used in this reaction include platinum-based catalysts such as Karstedt’s catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of Silane, triethyl(4-methyl-3-pentenyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography ensures that the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, triethyl(4-methyl-3-pentenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various reduced organic compounds.
Substitution: Halogenated silanes and other substituted silanes.
Applications De Recherche Scientifique
Silane, triethyl(4-methyl-3-pentenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials such as silicones and polymers.
Mécanisme D'action
The mechanism of action of Silane, triethyl(4-methyl-3-pentenyl)- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a variety of chemical reactions. The pathways involved often include the formation of intermediate silanes, which can further react to form the desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: Another organosilicon compound with similar reactivity but different substituents.
Trimethylsilane: Contains three methyl groups instead of ethyl groups.
Triisopropylsilane: Features three isopropyl groups, offering different steric and electronic properties.
Uniqueness
Silane, triethyl(4-methyl-3-pentenyl)- is unique due to the presence of the 4-methyl-3-pentenyl group, which imparts distinct chemical properties. This group allows for specific interactions and reactivity patterns that are not observed in other similar compounds. The combination of ethyl and 4-methyl-3-pentenyl groups provides a balance of stability and reactivity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
172609-00-6 |
|---|---|
Formule moléculaire |
C12H26Si |
Poids moléculaire |
198.42 g/mol |
Nom IUPAC |
triethyl(4-methylpent-3-enyl)silane |
InChI |
InChI=1S/C12H26Si/c1-6-13(7-2,8-3)11-9-10-12(4)5/h10H,6-9,11H2,1-5H3 |
Clé InChI |
CCVOWJNDHQONCV-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


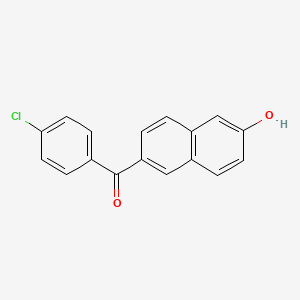

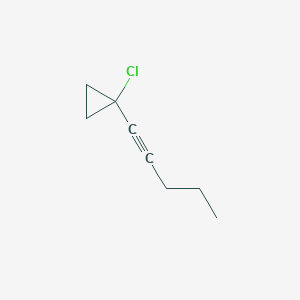
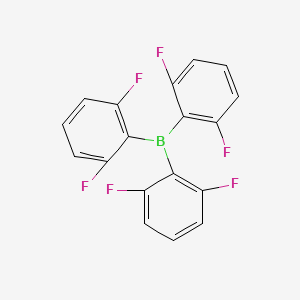
![N-Methyl-4-[2-(thiophen-2-yl)ethenyl]aniline](/img/structure/B12548848.png)
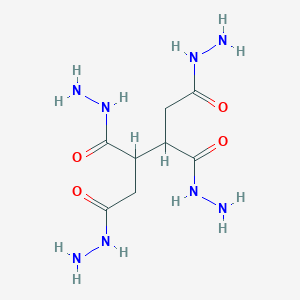
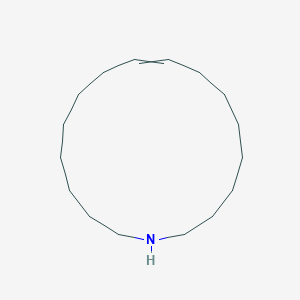
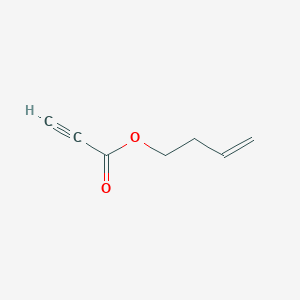
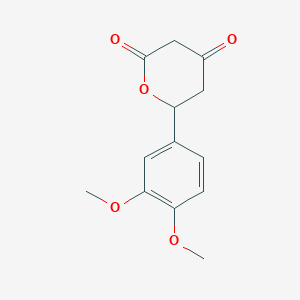
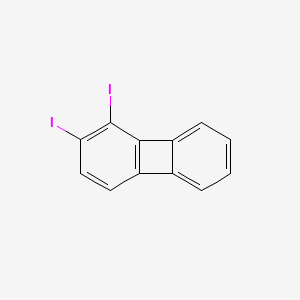



![1-[(4-Chlorobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12548910.png)
